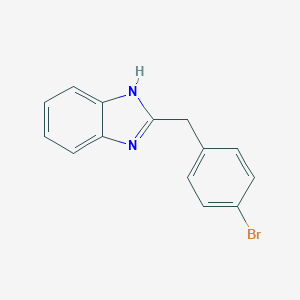

2-(4-Bromobenzyl)-1H-benzimidazole

説明

2-(4-Bromobenzyl)-1H-benzimidazole (CAS 100622-41-1) is a brominated benzimidazole derivative with the molecular formula C₁₄H₁₁BrN₂ and a molecular weight of 287.155 g/mol . It is synthesized via the condensation of ortho-phenylenediamine and 4-bromobenzaldehyde under optimized conditions, yielding 88% . The compound is characterized by FT-IR, ¹H/¹³C NMR, and melting point analysis, confirming its planar benzimidazole core fused with a benzene ring and a 4-bromobenzyl substituent . Its structural stability is attributed to non-covalent interactions such as C–H⋯π and π-π stacking, as observed in crystallographic studies .

特性

IUPAC Name |

2-[(4-bromophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFICICMGDCINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073001 | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100622-41-1 | |

| Record name | 2-[(4-Bromophenyl)methyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100622-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 2-((4-bromophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100622411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation of o-Phenylenediamine with 4-Bromobenzaldehyde

The foundational step in benzimidazole synthesis involves the condensation of o-phenylenediamine with aromatic aldehydes. For this compound, this reaction proceeds under mild acidic or neutral conditions. In a typical procedure, equimolar quantities of o-phenylenediamine and 4-bromobenzaldehyde are refluxed in ethanol or acetic acid, yielding the benzimidazole core after cyclization.

Reaction Conditions :

-

Solvent : Ethanol or glacial acetic acid

-

Temperature : Reflux (~78°C for ethanol, ~118°C for acetic acid)

-

Catalyst : None required, though acidic conditions accelerate cyclization

The product, 2-(4-bromophenyl)-1H-benzimidazole, is isolated via filtration or column chromatography. Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the primary amine peaks (N–H stretch at ~3450 cm⁻¹) and the emergence of C=N and C=C stretches at 1608–1670 cm⁻¹.

Alkylation of 2-Mercaptobenzimidazole Intermediate

An alternative route involves the alkylation of 2-mercaptobenzimidazole with 1-bromo-4-(bromomethyl)benzene. This method, detailed in recent studies, achieves a 90% yield under optimized conditions.

Step 1: Synthesis of 2-Mercaptobenzimidazole

o-Phenylenediamine reacts with potassium ethyl xanthate in ethanol/water under reflux, followed by acetic acid quenching to precipitate 2-mercaptobenzimidazole.

Step 2: Alkylation with 1-Bromo-4-(bromomethyl)benzene

The thiol group of 2-mercaptobenzimidazole undergoes nucleophilic substitution with 1-bromo-4-(bromomethyl)benzene in acetone, using potassium carbonate as a base.

Reaction Conditions :

Key Observations :

-

The reaction proceeds via an SN2 mechanism, favored by the polar aprotic solvent.

-

Thin-layer chromatography (TLC) monitors reaction progress, with visualization under UV light or iodine vapor.

Structural Characterization and Analytical Data

Spectroscopic Validation

FTIR Analysis :

-

N–H Stretch : Absent in alkylated derivatives, confirming N-substitution.

-

C–F and C–O Stretches : For trifluoromethyl or methoxy substituents, peaks appear at 1171–1183 cm⁻¹ and 1250–1259 cm⁻¹, respectively.

¹H NMR Spectroscopy :

-

Aromatic Protons : Resonate at δ 7.12–7.98 ppm (multiplet patterns confirm substitution).

-

Alkyl Chain Protons : Methyl groups (e.g., N–CH₃) appear as singlets at δ 3.56–3.88 ppm, while methylene groups (N–CH₂) show triplets at δ 3.96–4.31 ppm.

¹³C NMR Spectroscopy :

-

Aromatic Carbons : Signals at δ 110–161 ppm, with CF₃ groups (if present) as quartets at δ 120–127 ppm.

High-Resolution Mass Spectrometry (HRMS) :

Melting Points and Purity

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects

Alkylating Agent Selection

| Alkylating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dimethyl carbonate | 12 | 83 |

| Ethyl bromide | 5.0 | 50 |

| n-Heptyl bromide | 5.3 | 65 |

Data adapted from N-alkylated benzimidazole derivatives

Longer alkyl chains (e.g., n-C₇H₁₅) reduce yields due to steric hindrance, whereas methyl groups (CH₃) maximize efficiency.

Base and Catalytic Additives

-

Potassium Carbonate : Preferred for its mild basicity and solubility in acetone.

-

Sodium Hydride (NaH) : Alternative for highly moisture-sensitive reactions, though less common.

Challenges and Mitigation Approaches

Byproduct Formation

化学反応の分析

Types of Reactions

2-(4-Bromobenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki coupling or Sonogashira coupling.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate are commonly used for coupling reactions.

Major Products

Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Corresponding amines.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including 2-(4-bromobenzyl)-1H-benzimidazole, exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives possess inhibitory effects against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Another notable application is in cancer research. Compounds with the benzimidazole scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the bromobenzyl group enhances the compound's interaction with biological targets, potentially leading to improved anticancer activity .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that offer advantages such as reduced reaction times and higher yields. The compound can be synthesized by reacting o-phenylenediamine with 4-bromobenzyl chloride under controlled conditions .

Table 1: Synthesis Methods and Yields

Biological Evaluations

Inhibition Studies

Recent studies have focused on the inhibition of tyrosinase, an enzyme involved in melanin production, using benzimidazole derivatives. Compounds such as 2-(4-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole have shown promising results with IC50 values comparable to established inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin lightening.

Kinetic Studies

Kinetic studies have demonstrated that certain derivatives exhibit mixed-type inhibition against tyrosinase, indicating their ability to bind both to the free enzyme and the enzyme-substrate complex. This dual action could enhance their effectiveness as therapeutic agents in dermatological applications .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzimidazole derivatives for antimicrobial activity, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another research investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with this compound led to apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent .

作用機序

The mechanism of action of 2-(4-Bromobenzyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core can bind to the active site of enzymes, while the bromobenzyl group enhances binding affinity and specificity.

類似化合物との比較

Comparison with Similar Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison:

Physicochemical Properties

- Solubility and Lipophilicity :

- Thermal Stability :

Crystallographic and Electronic Features

生物活性

2-(4-Bromobenzyl)-1H-benzimidazole is a heterocyclic compound characterized by a benzimidazole core with a 4-bromobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the bromine atom enhances its interaction capabilities through halogen bonding, potentially increasing its binding affinity to biological targets.

The synthesis of this compound typically involves the condensation of 4-bromobenzylamine with o-phenylenediamine under acidic conditions. This reaction is often facilitated by dehydrating agents like polyphosphoric acid or concentrated sulfuric acid, leading to the formation of the benzimidazole ring structure.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as a therapeutic agent. Below are key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. The compound has shown activity against several bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported between 32–64 mg/mL, indicating moderate efficacy .

Anticancer Properties

Studies have highlighted the potential anticancer effects of benzimidazole derivatives. For instance, compounds related to the benzimidazole structure have been evaluated for their cytotoxicity against various cancer cell lines. In one study, benzimidazole derivatives demonstrated significant cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells, with mechanisms involving apoptosis and DNA damage induction .

| Cell Line | Cytotoxicity Assay | Result |

|---|---|---|

| A549 | WST-1 Test | High cytotoxicity observed |

| WM115 | Caspase 3/7 Test | Induced apoptotic cell death |

The mechanism by which this compound exerts its biological effects is multifaceted. It likely interacts with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The bromobenzyl group enhances the binding affinity to these targets, potentially leading to increased inhibition of their activity .

Case Studies

A notable case study evaluated the activity of various benzimidazole derivatives against hypoxic tumor environments. The study found that certain derivatives exhibited selective cytotoxicity under hypoxic conditions typical of tumor microenvironments. This selectivity suggests that compounds like this compound could be developed as targeted cancer therapies .

Comparative Analysis

When compared to similar compounds such as 2-(4-Chlorobenzyl)-1H-benzimidazole and 2-(4-Fluorobenzyl)-1H-benzimidazole, the unique bromine substitution in this compound enhances its biological activity through improved halogen bonding interactions. This characteristic may contribute to its efficacy as a pharmaceutical agent .

| Compound | Bromine Substitution | Biological Activity |

|---|---|---|

| This compound | Yes | Moderate antimicrobial & anticancer |

| 2-(4-Chlorobenzyl)-1H-benzimidazole | Yes | Lower activity compared to brominated variant |

| 2-(4-Fluorobenzyl)-1H-benzimidazole | Yes | Similar activity profile |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-bromobenzyl)-1H-benzimidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves condensation of 4-bromobenzaldehyde with benzene-1,2-diamine in the presence of a catalyst. Evidence from a structurally analogous compound (1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole) suggests using TMSCl (trimethylsilyl chloride) as a catalyst in aqueous conditions at room temperature for 5 hours . Optimization can be guided by monitoring reaction progress via TLC or HPLC. Post-synthesis, purification via recrystallization (e.g., ethanol) is recommended to isolate high-purity crystals suitable for crystallographic studies .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect resonances for aromatic protons in the δ 7.0–8.5 ppm range. The benzylic CH2 group typically appears as a singlet near δ 4.5–5.0 ppm, while imidazole NH protons are observed at δ ~12–13 ppm (broad, exchangeable) .

- 13C NMR : The benzylic carbon (CH2) appears near δ 40–45 ppm, while aromatic carbons linked to bromine show deshielding (δ 120–135 ppm) .

- IR : Confirm N-H stretching (~3200–3400 cm⁻¹) and C=N/C-C aromatic vibrations (1450–1600 cm⁻¹). Absence of aldehyde peaks (~1700 cm⁻¹) validates complete condensation .

Q. What crystallographic tools are essential for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . For triclinic systems (common in benzimidazole derivatives), space group P1 is expected. Key parameters include unit cell dimensions (a, b, c, α, β, γ) and hydrogen-bonding networks (e.g., C–H⋯N/Br⋯Br interactions) . Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., C–H⋯π, π-π stacking) influence the supramolecular packing of this compound?

- Methodological Answer : Analyze intermolecular contacts using Hirshfeld surfaces and fingerprint plots (e.g., CrystalExplorer). In benzimidazole derivatives, C–H⋯π interactions between aromatic protons and adjacent benzimidazole rings stabilize layered packing. π-π stacking distances (3.5–4.0 Å) between bromophenyl groups further enhance stability . Weak Br⋯Br interactions (3.4–3.6 Å) may also contribute, as seen in analogous brominated structures .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (ESP) maps. These predict nucleophilic/electrophilic sites, aiding in understanding reactivity toward electrophilic substitution or metal coordination .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water systems) to assess solubility and aggregation behavior .

Q. How can thermal stability and degradation pathways of this compound be characterized for materials science applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . A typical degradation profile shows mass loss starting at ~250°C due to bromophenyl group decomposition. Correlate thermal events (endothermic/exothermic peaks) with structural fragments using evolved gas analysis (EGA) coupled with mass spectrometry .

Q. What strategies can mitigate challenges in refining disordered structures or twinned crystals of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。